N-(3,5-dimethylphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide
Description
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Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[8-[(4-methylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O4/c1-18-4-6-23(7-5-18)30-16-22-13-21-14-26-27(36-9-8-35-26)15-25(21)32(29(22)34)17-28(33)31-24-11-19(2)10-20(3)12-24/h4-7,10-15,30H,8-9,16-17H2,1-3H3,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZGOEZHNZTALK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC(=CC(=C5)C)C)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Chemical Structure and Properties
The compound's structure can be represented by the following molecular formula:
With a molecular weight of approximately 387.483 g/mol. The compound features a complex arrangement that includes a quinoline core and various substituents that may influence its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Recent studies have focused on optimizing synthetic routes to enhance yield and purity. For instance, the use of specific catalysts and reaction conditions has been explored to streamline the process while maintaining the integrity of the active components.
Anticancer Properties
Numerous studies have indicated that compounds similar to this compound exhibit anticancer properties. A notable study demonstrated that related compounds showed significant inhibition of cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis and cell cycle arrest in various cancer cell lines.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against both bacterial and fungal strains. For example, a recent study reported that derivatives of similar structures exhibited potent antimicrobial effects with IC50 values significantly lower than standard antibiotics .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Many quinoline derivatives function as enzyme inhibitors. For instance, they may inhibit topoisomerases or kinases involved in cancer progression.
- Interaction with Cellular Receptors : The compound may act as a ligand for various receptors involved in cell signaling pathways, influencing processes such as apoptosis and proliferation.
Case Studies
- Case Study on Anticancer Activity : In a study involving MCF-7 breast cancer cells, this compound was shown to induce significant apoptosis compared to control groups .
- Antimicrobial Efficacy : A comparative analysis revealed that this compound exhibited superior antimicrobial activity against resistant strains of bacteria compared to conventional treatments .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
